N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide
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Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide, also known as FIPI, is a chemical compound with potential applications in scientific research. FIPI is a selective inhibitor of phospholipase D (PLD) enzymes, which are involved in a variety of cellular processes such as membrane trafficking, signal transduction, and cytoskeletal organization.
Scientific Research Applications
Pyrolysis Products of Chitin and N-Acetylglucosamine
Research indicates that compounds related to N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide, such as acetamidofurans, are significant pyrolysis products of chitin and N-acetylglucosamine. These compounds serve as indicators for the presence of chitin in biological or geochemical samples, highlighting their importance in environmental and materials science (Franich, Goodin, & Wilkins, 1984).
Antiprotozoal Agents
Derivatives of the furan compound have been synthesized and shown strong DNA affinities, indicating their potential as antiprotozoal agents. These compounds have demonstrated significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, suggesting their potential in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
Corrosion Inhibitors
Studies on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which share structural similarities with the compound of interest, have identified these molecules as effective corrosion inhibitors in acidic and oil mediums. This suggests potential applications in materials science, particularly in the protection of metals from corrosion (Yıldırım & Cetin, 2008).
Agricultural Bioactivity
Compounds related to N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide have been synthesized and shown to possess fungicidal and herbicidal activities. This indicates their potential application in agricultural chemistry as new agents to protect crops from pests and diseases (Zheng & Su, 2005).
properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-pyridin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-15(10-22-12-3-5-16-6-4-12)17-9-11-8-14(21-18-11)13-2-1-7-20-13/h1-8H,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBVQIYAZNEZNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CNC(=O)CSC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide |
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